molecular formula C22H22N2O4 B2762355 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone CAS No. 953181-71-0

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone

Cat. No.: B2762355
CAS No.: 953181-71-0
M. Wt: 378.428
InChI Key: YFZUOPPAXPEGRP-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is a synthetic compound with a unique structure, combining a dihydroquinoline moiety with an isoxazole ring. This intricate structure lends the compound distinct chemical and biological properties, making it of significant interest in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis: : This compound can be synthesized through a multi-step process involving the formation of the dihydroquinoline and isoxazole units followed by their coupling.

  • Reaction Conditions: : Generally, the synthesis involves controlled conditions such as specific temperature ranges, pH levels, and the use of catalysts to facilitate each reaction step efficiently.

Industrial Production Methods

  • In an industrial setting, large-scale production might involve optimized routes for cost-effectiveness and scalability. Advanced techniques like continuous flow synthesis can be employed to maintain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone undergoes various chemical reactions including:

  • Oxidation: : Introduction of oxygen to form new functional groups.

  • Reduction: : Removal of oxygen or addition of hydrogen, altering the compound’s oxidation state.

  • Substitution: : Replacement of one group in the molecule with another.

Common Reagents and Conditions

  • Oxidizing agents such as potassium permanganate.

  • Reducing agents like sodium borohydride.

  • Acidic or basic conditions depending on the type of reaction desired.

Major Products

  • Oxidation Products: : Could result in compounds with hydroxyl or carbonyl functionalities.

  • Reduction Products: : Could yield the simpler versions of the compound with altered functional groups.

  • Substitution Products: : Introduction of new substituents, modifying the compound’s properties.

Scientific Research Applications

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone has diverse applications across several domains:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Potentially acts as a probe to study biological pathways and interactions.

  • Medicine: : Investigation into its pharmacological properties for developing new therapeutic agents.

  • Industry: : Application in the development of new materials with specific properties.

Mechanism of Action

  • Biological Effects: : The compound interacts with specific molecular targets within cells, possibly affecting enzyme activities or receptor bindings.

  • Molecular Targets: : Could include enzymes, receptors, or other proteins within a cell, altering cellular pathways and functions.

  • Pathways: : The pathways involved might include signal transduction pathways, metabolic pathways, or gene expression mechanisms.

Comparison with Similar Compounds

Unique Features

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone is unique due to:

  • The combination of the dihydroquinoline and isoxazole rings.

  • Its specific electronic and steric properties.

Similar Compounds

  • 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(phenyl)isoxazol-3-yl)ethanone: : Lacks the methoxy substituents.

  • 1-(quinolin-1(2H)-yl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)ethanone: : Without the dihydro modification.

This article should give you a solid foundation on the compound's intricate chemistry and diverse applications. Curious about anything more specific?

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4/c1-26-19-10-9-16(12-21(19)27-2)20-13-17(23-28-20)14-22(25)24-11-5-7-15-6-3-4-8-18(15)24/h3-4,6,8-10,12-13H,5,7,11,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZUOPPAXPEGRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCCC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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